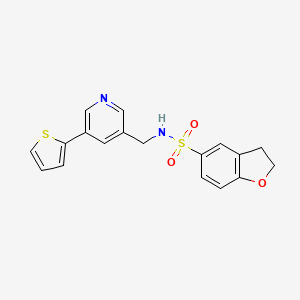
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Also, compounds with a pyridin-3-yl moiety have shown potent pharmacological properties like cytotoxic activity . Chalcones, which are formed of two aromatic rings joined by a three carbon, α, β -unsaturated carbonyl system (1, 3-diphenylprop-2-en-1-one), have been authenticated with diverse biological efficiency including antibacterial , anti-inflammatory , antioxidant , and anti-tumor effects .
Actividad Biológica
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzofuran core linked to a pyridine and thiophene moiety, along with a sulfonamide functional group. The structural complexity contributes to its potential interactions with biological targets.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial activity. In particular, compounds with similar structures have shown effectiveness against various bacterial strains. For instance, benzene sulfonamide derivatives have been evaluated for their effects on perfusion pressure in isolated rat heart models, suggesting potential cardiovascular benefits alongside antimicrobial properties .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar compounds have been studied for their ability to inhibit cancer cell proliferation. For example, the incorporation of thiophene and pyridine rings has been linked to enhanced anticancer properties due to their ability to interact with specific cellular pathways .
The mechanism of action for this compound may involve:
- Enzyme inhibition : Binding to enzymes that play critical roles in cell proliferation and survival.
- Receptor modulation : Interacting with receptors involved in inflammatory responses or cellular signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzofuran Core : Starting from commercially available precursors.
- Introduction of the Pyridine and Thiophene Moieties : Utilizing cross-coupling reactions to form the desired heterocyclic structures.
- Sulfonamide Formation : The final step involves the reaction of the amine group with sulfonyl chloride.
Research Findings
A summary of relevant studies is provided in the table below:
Case Studies
- Cardiovascular Study : A study evaluated various sulfonamide derivatives' effects on coronary resistance and perfusion pressure using isolated rat hearts. Results indicated significant changes in hemodynamic parameters, suggesting therapeutic potential for cardiovascular diseases .
- Antimicrobial Evaluation : A series of experiments assessed the antibacterial efficacy of related compounds against common pathogens, demonstrating promising results that warrant further investigation into structure-activity relationships .
Propiedades
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,16-3-4-17-14(9-16)5-6-23-17)20-11-13-8-15(12-19-10-13)18-2-1-7-24-18/h1-4,7-10,12,20H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEAPMIKEGFNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













